n-(4-(Ethylsulfonyl)phenyl)cyclopropanecarboxamide
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Overview
Description
n-(4-(Ethylsulfonyl)phenyl)cyclopropanecarboxamide: is a chemical compound with the molecular formula C12H15NO3S. It is characterized by the presence of a cyclopropane ring attached to a carboxamide group and a phenyl ring substituted with an ethylsulfonyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(Ethylsulfonyl)phenyl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via amidation reactions, where an amine reacts with a carboxylic acid derivative.
Ethylsulfonyl Substitution: The ethylsulfonyl group can be introduced through sulfonylation reactions, where an ethylsulfonyl chloride reacts with the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: n-(4-(Ethylsulfonyl)phenyl)cyclopropanecarboxamide is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and infections.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of n-(4-(Ethylsulfonyl)phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparison with Similar Compounds
- n-(4-(Methylsulfonyl)phenyl)cyclopropanecarboxamide
- n-(4-(Trifluoromethylsulfonyl)phenyl)cyclopropanecarboxamide
- n-(4-(Chlorosulfonyl)phenyl)cyclopropanecarboxamide
Uniqueness: n-(4-(Ethylsulfonyl)phenyl)cyclopropanecarboxamide is unique due to the presence of the ethylsulfonyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the ethylsulfonyl group may provide distinct pharmacokinetic properties and enhance its potential as a therapeutic agent.
Properties
Molecular Formula |
C12H15NO3S |
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Molecular Weight |
253.32 g/mol |
IUPAC Name |
N-(4-ethylsulfonylphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C12H15NO3S/c1-2-17(15,16)11-7-5-10(6-8-11)13-12(14)9-3-4-9/h5-9H,2-4H2,1H3,(H,13,14) |
InChI Key |
LOAYUMZNKDFGHV-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC2 |
Origin of Product |
United States |
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